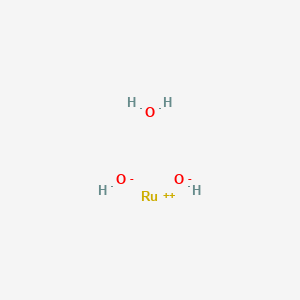
Dihydroxyruthenium(IV) oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroxyruthenium(IV) oxide, also known as ruthenium dioxide hydrate, is an inorganic compound with the chemical formula RuO₂·2H₂O. This compound is a hydrated form of ruthenium(IV) oxide and is known for its unique properties and applications in various fields, including catalysis, electronics, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: Dihydroxyruthenium(IV) oxide can be synthesized through several methods. One common method involves the oxidation of ruthenium trichloride (RuCl₃) in an aqueous solution. The reaction typically involves the use of an oxidizing agent such as sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂) under controlled conditions. The resulting product is then purified and hydrated to obtain this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through chemical vapor deposition (CVD) or electroplating techniques. These methods allow for the controlled deposition of ruthenium dioxide on various substrates, which can then be hydrated to form the desired compound. The use of CVD involves the reaction of volatile ruthenium compounds with oxygen at high temperatures, while electroplating involves the reduction of ruthenium ions in an electrolytic solution.
化学反応の分析
Types of Reactions: Dihydroxyruthenium(IV) oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents such as sodium periodate (NaIO₄), this compound can be further oxidized to form higher oxidation state compounds like ruthenium tetroxide (RuO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) can reduce this compound to lower oxidation state compounds, including ruthenium(III) complexes.
Substitution: Ligand substitution reactions can occur when this compound reacts with various ligands, leading to the formation of new ruthenium complexes.
Major Products Formed: The major products formed from these reactions include ruthenium tetroxide (RuO₄), ruthenium(III) complexes, and various substituted ruthenium compounds, depending on the specific reagents and conditions used.
科学的研究の応用
Dihydroxyruthenium(IV) oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including oxidation reactions and hydrogenation processes.
Biology: Research has explored its potential use in biological systems, particularly in the development of biosensors and bioelectronic devices.
Medicine: this compound is being investigated for its potential use in cancer therapy, particularly in the development of ruthenium-based anticancer drugs.
Industry: It is used in the production of supercapacitors, where its high charge transfer capability makes it an excellent electrode material. Additionally, it is used in the coating of titanium anodes for the electrolytic production of chlorine.
作用機序
The mechanism of action of dihydroxyruthenium(IV) oxide involves its ability to undergo redox reactions, which allows it to act as an effective catalyst in various chemical processes. The compound can facilitate electron transfer reactions, making it useful in applications such as catalysis and energy storage. In biological systems, its mechanism of action may involve interactions with cellular components, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.
類似化合物との比較
Ruthenium(IV) oxide (RuO₂): This compound is similar to dihydroxyruthenium(IV) oxide but lacks the hydrated water molecules. It is widely used as a catalyst and in electronic applications.
Ruthenium tetroxide (RuO₄): A highly oxidizing compound used in organic synthesis and as an intermediate in the purification of ruthenium.
Osmium tetroxide (OsO₄): Similar in structure and properties to ruthenium tetroxide, it is used as a staining agent in electron microscopy and as an oxidizing agent in organic chemistry.
Uniqueness: this compound is unique due to its hydrated form, which imparts different physical and chemical properties compared to its anhydrous counterpart. The presence of water molecules can influence its reactivity and stability, making it suitable for specific applications where hydration is beneficial.
特性
IUPAC Name |
ruthenium(2+);dihydroxide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O.Ru/h3*1H2;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUMEKQXVAMGMG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[OH-].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O3Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643091.png)

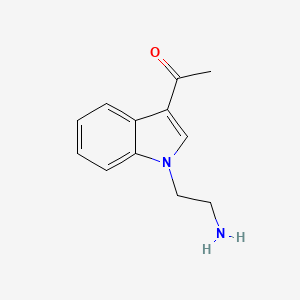
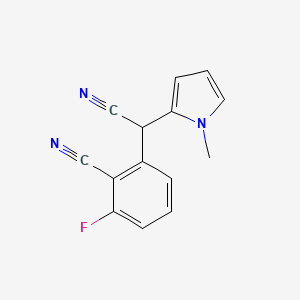
![N-(4-chlorophenyl)-2-[3'-(3,5-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2643098.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2643101.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2643102.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2643104.png)
![3-(3,5-dimethylphenyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2643105.png)
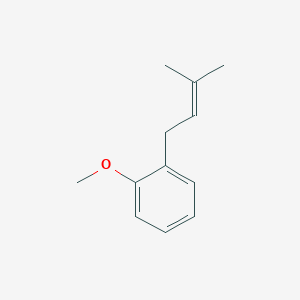
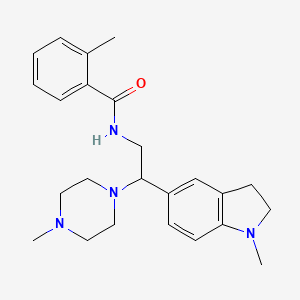


![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2643112.png)
